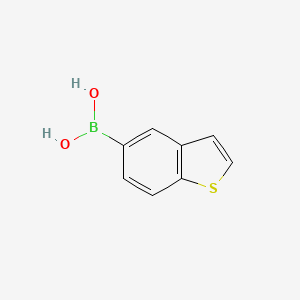

5-Benzothiopheneboronic acid

Overview

Description

5-Benzothiopheneboronic acid is a compound that is related to the family of benzothiophenes, which are sulfur-containing heterocyclic compounds. The boronic acid functional group in this compound is known for its ability to form reversible covalent bonds with diols and other Lewis bases, which makes it a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. One approach involves the AgNO2-catalyzed radical cyclization of 2-alkynylthioanisoles, selenium powder, and arylboronic acids, which allows for the construction of the benzothiophene ring and the formation of C-Se bonds in a single step . Another method includes a two-step procedure involving triflic acid-induced ring-closure reaction to synthesize coplanar benzo[1,2-b:4,5-b']bis[b]benzothiophenes, which are related to this compound . Additionally, Suzuki-Miyaura cross-coupling reactions are commonly used to synthesize various aromatic compounds, including those containing the benzothiophene moiety .

Molecular Structure Analysis

Benzothiophenes, including this compound, typically exhibit planar molecular structures that facilitate pi-pi stacking interactions. For example, benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to benzothiophenes, have been shown to possess completely planar molecular structures and are packed in a herringbone arrangement in the solid state . The planarity and stacking behavior are important for the electronic properties of these compounds, which are relevant in the context of organic semiconductors .

Chemical Reactions Analysis

Benzothiophene derivatives participate in various chemical reactions, particularly in the context of organic electronics and medicinal chemistry. The boronic acid group in this compound is especially reactive in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds between aryl halides and arylboronic acids . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The planarity and aromaticity of these compounds contribute to their stability and electronic properties. For instance, the electrochemical properties of thieno[f,f']bis benzothiophene isomers have been studied, revealing insights into their optical and electrochemical behavior . Similarly, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes have been elucidated using cyclic voltammetry and UV-vis spectra . These properties are essential for the application of benzothiophene derivatives in electronic devices, such as field-effect transistors, where they can function as organic semiconductors .

Scientific Research Applications

Catalysis and Organic Synthesis

5-Benzothiopheneboronic acid plays a crucial role in catalysis, particularly in cross-coupling reactions that form carbon-carbon bonds, a foundational aspect of organic synthesis. The Suzuki cross-coupling reactions stand out as a significant application, where this compound acts as a key reactant. For instance, the palladium complexes demonstrated high catalytic activity in the Suzuki cross-coupling reactions of aryl bromides with phenylboronic acid, showcasing the utility of related compounds in facilitating these reactions, thus underlining the relevance of benzothiophene derivatives in synthesizing complex organic molecules (Kozlov et al., 2008).

Additionally, copper-facilitated Suzuki-Miyaura coupling for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes highlights another innovative approach. This method showcases the use of this compound derivatives in synthesizing valuable intermediates for further chemical transformations, enhancing the overall yields and purities of the desired products (Hergert et al., 2018).

Material Science

In material science, benzothiophene compounds have been utilized in the development of organic semiconductors and photovoltaic materials. For example, novel organic sensitizers with a D-π-A-π-A architecture, incorporating benzothiadiazole as an auxiliary electron acceptor, have shown improved photovoltaic parameters and conversion efficiencies. These materials are crucial for the advancement of dye-sensitized solar cells (DSSCs), demonstrating the potential of benzothiophene derivatives in enhancing light harvesting and solar-to-electric conversion efficiencies (Elmorsy et al., 2018).

Photophysical Properties

The exploration of photophysical properties in benzothiophene derivatives reveals their potential in luminescent applications. Cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, related to this compound, have shown luminescence at varying temperatures. These findings suggest applications in light-emitting devices and materials science, where luminescent properties are essential (Kozlov et al., 2008).

Mechanism of Action

Target of Action

5-Benzothiopheneboronic acid, also known as benzothiophene-5-boronic acid, is a biochemical used in proteomics research . .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules, particularly with hydroxyl groups in carbohydrates and serine residues in proteins .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in organic synthesis .

Pharmacokinetics

Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

Boronic acids are often used in the synthesis of various organic compounds, suggesting that they may play a role in facilitating chemical reactions .

Action Environment

Boronic acids, in general, are known to be stable under a wide range of conditions, suggesting that they may be relatively insensitive to environmental factors .

Safety and Hazards

properties

IUPAC Name |

1-benzothiophen-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRZWFSXTOTWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586321 | |

| Record name | 1-Benzothiophen-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845872-49-3 | |

| Record name | 1-Benzothiophen-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845872-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)